molecular formula C17H21F3O3 B1326164 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylbutyrophenone CAS No. 898786-65-7

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylbutyrophenone

Cat. No.: B1326164
CAS No.: 898786-65-7
M. Wt: 330.34 g/mol
InChI Key: RBXUGUQQCVRXDU-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylbutyrophenone is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by the presence of a dioxane ring and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylbutyrophenone typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde with appropriate reagents under controlled conditions . The reaction is often carried out in an inert atmosphere using solvents like dichloromethane and catalysts such as trifluoroacetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for its applications .

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylbutyrophenone is unique due to the presence of both the dioxane ring and the trifluoromethyl group, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar molecules .

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3O3/c1-16(2)10-22-15(23-11-16)5-3-4-14(21)12-6-8-13(9-7-12)17(18,19)20/h6-9,15H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXUGUQQCVRXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645949
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-65-7
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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